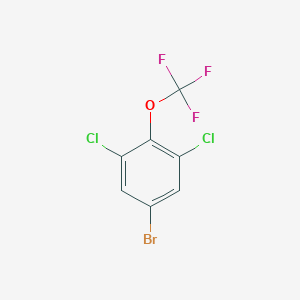
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2BrCl2F3O . It has a molecular weight of 309.895 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
A study by Schlosser and Castagnetti (2001) demonstrated the use of 1-bromo-2-(trifluoromethoxy)benzene and its isomers in generating arynes, which were then used to synthesize various naphthalene derivatives. This process involves the generation of phenyllithium intermediates and their subsequent transformations, offering a pathway to create naphthalenes and their derivatives (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) utilized 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally related to 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene, as a starting material in organometallic synthesis. This compound was found to be a versatile precursor for synthesizing various organometallic intermediates (Porwisiak & Schlosser, 1996).
Halogenation Studies
Herkes (1977) conducted a study on the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzene, which are chemically similar to this compound. This research offers insights into the controlled chlorination and bromination of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthesis (Herkes, 1977).
Electrophilic Trapping of Phenyllithiums
Castagnetti and Schlosser (2001) explored the synthesis of a variety of new organofluorine compounds by treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophilic reagents. This study highlights the versatility of trifluoromethoxybenzene derivatives, like this compound, as intermediates in organofluorine chemistry (Castagnetti & Schlosser, 2001).
X-Ray Structure Determinations
The work by Jones, Kuś, and Dix (2012) on the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes contributes to the understanding of molecular structures and interactions in compounds related to this compound. These structural insights are valuable for designing and synthesizing new materials with specific properties (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSWZIJQSPEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)

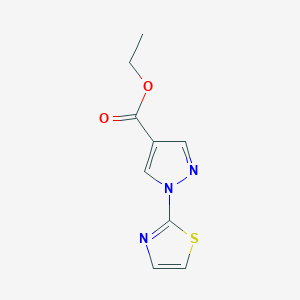
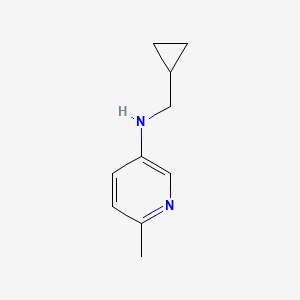

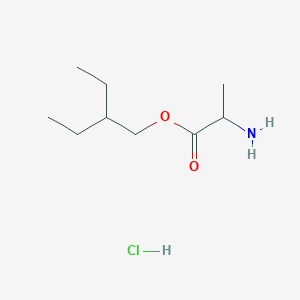

![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
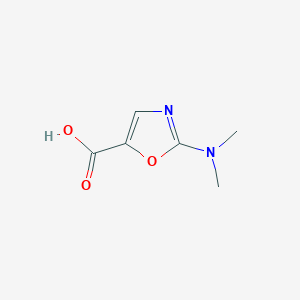


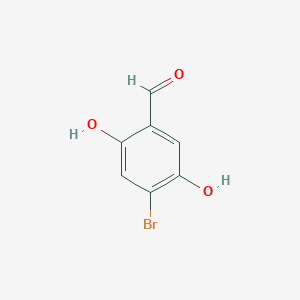
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)
